![molecular formula C19H17NO3S B224972 [(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)
[(4-Methoxynaphthyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methoxynaphthyl)sulfonyl]indoline is a synthetic organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxynaphthalene group attached to a sulfonyl indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methoxynaphthyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: 4-methoxynaphthalene-1-carboxylic acid.
Reduction: 1-[(4-methoxynaphthalen-1-yl)thio]-2,3-dihydro-1H-indole.
Substitution: 1-[(4-bromo-1-naphthyl)sulfonyl]-2,3-dihydro-1H-indole.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a tubulin polymerization inhibitor, which could have implications in cancer research.
Medicine: Explored for its antiproliferative activity against cancer cell lines, showing promise as an anticancer agent.
Mecanismo De Acción
The mechanism of action of [(4-Methoxynaphthyl)sulfonyl]indoline involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-methoxynaphthalen-1-yl)sulfonyl]azepane: Similar structure but with an azepane ring instead of an indole ring.
(1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: Contains a biphenyl group instead of a naphthalene group.
Uniqueness
[(4-Methoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of a methoxynaphthalene group and a sulfonyl indole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of tubulin polymerization inhibition.
Propiedades
Fórmula molecular |
C19H17NO3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
Clave InChI |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


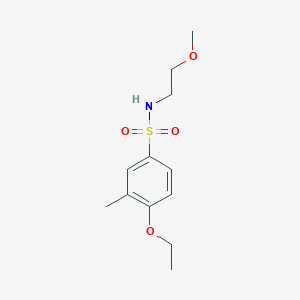




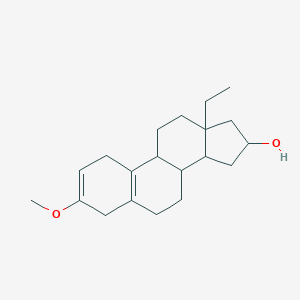
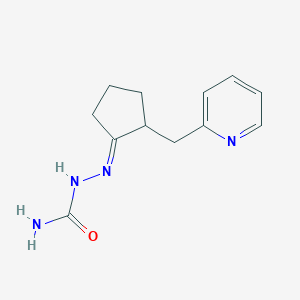


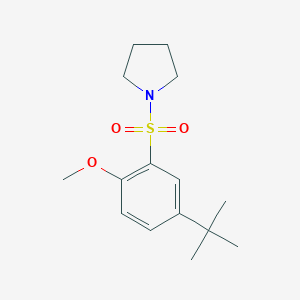
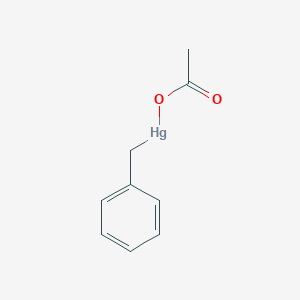
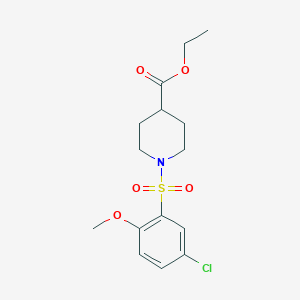
![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
